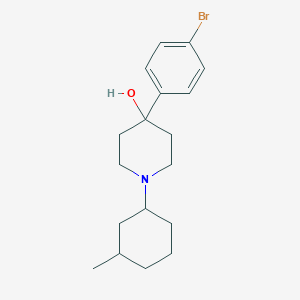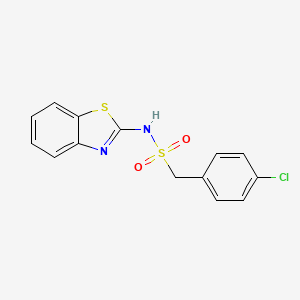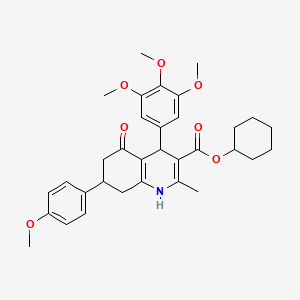![molecular formula C15H17NO3 B5240412 N-(1,3-benzodioxol-5-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5240412.png)
N-(1,3-benzodioxol-5-yl)bicyclo[2.2.1]heptane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)bicyclo[221]heptane-2-carboxamide is an organic compound that features a bicyclic heptane structure fused with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride, followed by reduction.
Introduction of the benzodioxole moiety: The benzodioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzodioxole boronic acid derivative.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the bicyclo[2.2.1]heptane with an amine, typically under dehydrating conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic ring in the benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)bicyclo[2.2.1]heptane-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with microtubules and inhibit cell division.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand the interaction of complex organic molecules with biological systems, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with molecular targets such as tubulin, a protein that is essential for microtubule formation. By binding to tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
- N-(4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide
Uniqueness
N-(1,3-benzodioxol-5-yl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to the presence of the benzodioxole moiety, which imparts specific electronic properties and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents on the bicyclo[2.2.1]heptane core .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)bicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-15(12-6-9-1-2-10(12)5-9)16-11-3-4-13-14(7-11)19-8-18-13/h3-4,7,9-10,12H,1-2,5-6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZHJGJBWNADBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5240335.png)
![3-Pyridin-4-ylpropyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate](/img/structure/B5240344.png)

![{4-benzyl-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol](/img/structure/B5240360.png)


![N-cyclopropyl-1-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B5240382.png)
![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5240389.png)
![N-[4-(9,10-dioxo-9,10-dihydroanthracene-1-sulfonamido)phenyl]acetamide](/img/structure/B5240405.png)

![1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-(2-fluorophenoxy)piperidine](/img/structure/B5240429.png)
![1-amino-4-[(3-methylphenyl)amino]-2-(pyrrolidin-1-yl)anthracene-9,10-dione](/img/structure/B5240431.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide](/img/structure/B5240438.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5240440.png)
